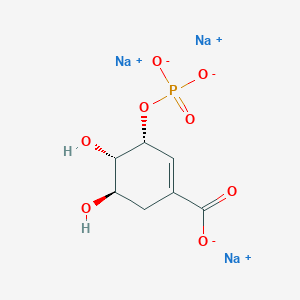

Shikimate-3-phosphate trisodium salt

Description

The exact mass of the compound Shikimate-3-phosphate trisodium salt is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Shikimate-3-phosphate trisodium salt suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Shikimate-3-phosphate trisodium salt including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

IUPAC Name |

trisodium;(3R,4S,5R)-4,5-dihydroxy-3-phosphonatooxycyclohexene-1-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11O8P.3Na/c8-4-1-3(7(10)11)2-5(6(4)9)15-16(12,13)14;;;/h2,4-6,8-9H,1H2,(H,10,11)(H2,12,13,14);;;/q;3*+1/p-3/t4-,5-,6+;;;/m1.../s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SQZCNOWSDNBSGQ-PFYBVYJXSA-K |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(C(C=C1C(=O)[O-])OP(=O)([O-])[O-])O)O.[Na+].[Na+].[Na+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H]([C@@H]([C@@H](C=C1C(=O)[O-])OP(=O)([O-])[O-])O)O.[Na+].[Na+].[Na+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8Na3O8P |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90472277 |

Source

|

| Record name | Shikimate-3-phosphate trisodium salt | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90472277 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

320.08 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

143393-03-7 |

Source

|

| Record name | Shikimate-3-phosphate trisodium salt | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90472277 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 143393-03-7 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

function of EPSP synthase in the shikimate pathway

An In-depth Technical Guide on the Core Function of EPSP Synthase in the Shikimate Pathway

Authored by a Senior Application Scientist

Abstract

The shikimate pathway represents a metabolic nexus of paramount importance in bacteria, archaea, fungi, and plants, responsible for the de novo biosynthesis of aromatic amino acids and a plethora of other essential compounds.[1][2] This pathway is conspicuously absent in mammals, rendering its constituent enzymes highly attractive targets for the development of herbicides, antibiotics, and other antimicrobial agents.[3][4] At the heart of this pathway lies 5-enolpyruvylshikimate-3-phosphate (EPSP) synthase, the sixth of seven enzymatic steps. This enzyme catalyzes a critical reaction that is the sole target of the broad-spectrum herbicide glyphosate.[2][5] This guide provides a comprehensive technical overview of EPSP synthase, delving into its structural biology, catalytic mechanism, pivotal role within the shikimate pathway, and the molecular basis of its inhibition. It is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of this crucial enzyme.

The Shikimate Pathway: An Essential Metabolic Artery

The shikimate pathway is a seven-step metabolic route that converts the primary metabolites phosphoenolpyruvate (PEP) and erythrose-4-phosphate (E4P) into chorismate.[2][6] Chorismate is the final product of the pathway and serves as a critical branch-point precursor for the synthesis of the three essential aromatic amino acids—phenylalanine, tyrosine, and tryptophan—as well as folates, ubiquinone, and numerous secondary metabolites.[3][6][7] In plants, this pathway can consume up to 20% of the carbon fixed during photosynthesis, underscoring its metabolic significance.[8] The entire pathway is localized within the chloroplasts in higher plants.[2][8]

The pathway's regulation is tightly controlled, primarily through feedback inhibition of the first enzyme, 3-deoxy-D-arabino-heptulosonate-7-phosphate (DAHP) synthase.[2][9] The aromatic amino acid end-products typically act as allosteric inhibitors of this initial step, ensuring that the cell does not overproduce these vital compounds.[3]

Caption: The seven-step shikimate pathway, highlighting the central role of EPSP synthase.

EPSP Synthase: Molecular Architecture and Catalytic Function

EPSP synthase (EC 2.5.1.19) is a monomeric enzyme, typically with a molecular mass of around 46 kDa.[10][11] Its structure is characterized by two distinct globular domains connected by a flexible hinge-like strand.[10][12] In the absence of its substrates, the enzyme exists in an "open" conformation. Upon binding of its first substrate, shikimate-3-phosphate (S3P), the two domains clamp down, enclosing the active site and creating the binding pocket for the second substrate, phosphoenolpyruvate (PEP).[12][13][14] This induced-fit mechanism ensures the proper alignment of substrates for catalysis.

The Catalytic Reaction

EPSP synthase catalyzes the transfer of the enolpyruvyl moiety from PEP to the 5-hydroxyl group of S3P, yielding 5-enolpyruvylshikimate-3-phosphate (EPSP) and inorganic phosphate (Pi).[15][16] This is an unusual transferase reaction as it involves the cleavage of a C-O bond in PEP, rather than the more common high-energy P-O bond cleavage.[17]

The reaction proceeds through the formation of a stable, tetrahedral intermediate.[10][18] Key acidic and basic amino acid residues within the active site facilitate the reaction by deprotonating the S3P hydroxyl group and orchestrating the proton exchange steps necessary to form and resolve the intermediate.[10][18]

Caption: Simplified reaction mechanism of EPSP synthase.

Inhibition by Glyphosate: A Molecular Trojan Horse

The global significance of EPSP synthase is intrinsically linked to its role as the specific target of the herbicide glyphosate, the active ingredient in Roundup®.[5][11] Understanding this interaction is crucial for both agricultural science and the development of new antimicrobial agents.

Mechanism of Inhibition

Glyphosate functions as a potent inhibitor of EPSP synthase.[9] Its chemical structure bears a resemblance to PEP, allowing it to act as a competitive inhibitor with respect to PEP.[9][16] However, the inhibition is more complex. Glyphosate does not bind effectively to the free enzyme. Instead, it binds with high affinity to the EPSP synthase-S3P binary complex, forming a highly stable ternary complex (EPSPS-S3P-glyphosate).[9][15] This makes glyphosate an uncompetitive inhibitor with respect to S3P.[9][15]

The ternary complex mimics the tetrahedral transition state of the normal enzymatic reaction.[10][16] The binding of glyphosate is slowly reversible, with a dissociation rate thousands of times slower than that of PEP, which effectively sequesters and inactivates the enzyme.[9]

Physiological Consequences of Inhibition

The inhibition of EPSP synthase triggers a cascade of metabolic disruptions leading to plant death:

-

Starvation of Aromatic Amino Acids : The primary effect is the shutdown of chorismate production, leading to a depletion of the aromatic amino acids required for protein synthesis and other vital functions.[9][19]

-

Metabolic Dysregulation : The block in the pathway prevents the formation of downstream products that would normally feedback-inhibit DAHP synthase, the first enzyme in the pathway.[9] This loss of feedback control causes the pathway to run unchecked, diverting massive amounts of carbon and phosphate into the accumulation of shikimate, which can reach up to 16% of the plant's dry weight.[9] This uncontrolled metabolic flow is a major contributor to the herbicide's lethality.

Methodologies for Studying EPSP Synthase

Investigating the function and inhibition of EPSP synthase requires robust biochemical and analytical protocols. These methods are foundational for screening new inhibitors, characterizing resistance mechanisms, and engineering tolerant enzymes.

Protocol: Extraction of EPSP Synthase from Plant Tissue

This protocol is adapted from established methods for the partial purification of the enzyme for activity assays.[20]

Materials:

-

Young, actively growing leaf tissue

-

Liquid nitrogen or dry ice

-

Pre-chilled mortar and pestle

-

Extraction Buffer: 50 mM HEPES (pH 7.0), 5 mM EDTA, 10% (v/v) glycerol, 1% (w/v) polyvinylpyrrolidone (PVP), 5 mM β-mercaptoethanol (added fresh).

-

Solid ammonium sulfate

-

Dialysis Buffer: 20 mM HEPES (pH 7.0), 2 mM EDTA, 10% (v/v) glycerol, 2 mM β-mercaptoethanol.

-

Centrifuge capable of 20,000 x g at 4°C.

Procedure:

-

Harvest 1-5 g of fresh leaf tissue and immediately freeze in liquid nitrogen.

-

Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle. Do not allow the tissue to thaw.

-

Transfer the frozen powder to an ice-cold beaker containing 5 mL of Extraction Buffer per gram of tissue.

-

Homogenize for 5-10 minutes with gentle stirring on ice.

-

Centrifuge the homogenate at 20,000 x g for 40 minutes at 4°C.

-

Carefully decant the supernatant through cheesecloth into a fresh, ice-cold beaker.

-

Slowly add solid ammonium sulfate to the supernatant with constant, gentle stirring to achieve 45% saturation. Stir for an additional 10 minutes on ice.

-

Centrifuge at 20,000 x g for 30 minutes at 4°C. Discard the pellet.

-

Add more solid ammonium sulfate to the supernatant to bring the saturation to 70%. Stir for 10 minutes.

-

Centrifuge at 20,000 x g for 30 minutes at 4°C. Discard the supernatant and retain the protein pellet.

-

Gently resuspend the pellet in a minimal volume (e.g., 2-5 mL) of Dialysis Buffer.

-

Dialyze the protein solution overnight against 2 liters of Dialysis Buffer at 4°C with gentle stirring.

-

The resulting dialysate contains partially purified, active EPSP synthase suitable for enzyme assays. Determine protein concentration using a standard method (e.g., Bradford assay).

Protocol: Continuous Spectrophotometric Activity Assay

This assay quantifies EPSP synthase activity by measuring the rate of inorganic phosphate (Pi) release. The Pi is detected using a purine nucleoside phosphorylase (PNP) coupled reaction that results in a measurable absorbance shift at 360 nm.[20][21]

Materials:

-

EnzChek® Phosphate Assay Kit (or individual components: MESG, PNP)

-

2X Assay Buffer: 100 mM HEPES (pH 7.0), 200 mM KCl, 2 mM MgCl₂, 10% (v/v) glycerol.

-

Substrate Stocks: 50 mM PEP, 50 mM S3P.

-

Partially purified enzyme extract.

-

UV/Vis spectrophotometer with temperature control.

Procedure:

-

In a 1 mL cuvette, prepare the reaction mixture in the following order at 25°C:

-

500 µL 2X Assay Buffer

-

200 µL 1 mM MESG (2-amino-6-mercapto-7-methylpurine ribonucleoside)

-

10 µL Purine Nucleoside Phosphorylase (PNP) solution (e.g., 10 U/mL)

-

Sufficient phosphate-free water to bring the final volume to 1 mL.

-

-

Add 25 µL of 50 mM S3P. Mix by inversion and incubate for 2 minutes to consume any contaminating phosphate.

-

Add 10-50 µL of the enzyme extract and mix. Monitor the absorbance at 360 nm to establish a baseline.

-

Initiate the reaction by adding 25 µL of 50 mM PEP. Mix quickly.

-

Immediately begin recording the increase in absorbance at 360 nm over time. The initial linear rate is proportional to the enzyme activity.

-

Calculate activity using the extinction coefficient for the MESG to ribose-1-phosphate and 2-amino-6-mercapto-7-methylpurine reaction (ε₃₆₀ = 11,000 M⁻¹cm⁻¹).

Workflow: IC₅₀ Determination for Inhibitors

The activity assay can be adapted to determine the half-maximal inhibitory concentration (IC₅₀) of a compound like glyphosate.

Caption: General experimental workflow for determining the IC₅₀ of an enzyme inhibitor.

Data Presentation: Kinetic Properties of EPSP Synthase

The efficacy of glyphosate and the mechanisms of resistance are reflected in the enzyme's kinetic parameters. Class II enzymes, often used in genetically modified crops, typically exhibit a much higher Kᵢ for glyphosate and often a higher Kₘ for PEP, indicating reduced affinity for both the inhibitor and the substrate.

| Enzyme Source | Class | Kₘ (PEP) [µM] | Kᵢ (Glyphosate) [µM] | Catalytic Efficiency | Reference |

| E. coli | Class I (Sensitive) | ~10-20 | ~0.5-1.0 | High | [22] |

| Plant (e.g., Petunia) | Class I (Sensitive) | ~12 | ~0.4 | High | [22] |

| Agrobacterium sp. CP4 | Class II (Resistant) | ~200-400 | >2,000 | Moderate | [10][22] |

| Streptomyces sviceus | Novel Class (Resistant) | ~160 | >80,000 | Moderate | [23] |

Note: Values are approximate and can vary based on assay conditions.

Conclusion and Future Outlook

EPSP synthase is a masterfully evolved enzyme performing a chemically challenging and biologically indispensable reaction. Its position as the lynchpin of the shikimate pathway has made it a focal point of intense study, leading to one of the most successful herbicides in modern agriculture.[9] The absence of this pathway in animals continues to make its enzymes, particularly EPSP synthase, prime targets for the development of novel, selective antimicrobial drugs.[3][17]

Future research will undoubtedly focus on understanding emerging mechanisms of glyphosate resistance in weeds, designing next-generation inhibitors that can overcome this resistance, and exploring the structural and functional diversity of EPSP synthases across different organisms.[24] The detailed knowledge of its structure and mechanism provides a robust foundation for protein engineering efforts aimed at creating novel biocatalysts or improved herbicide tolerance traits in crops.

References

-

Wikipedia. Shikimate pathway. [Link]

-

Principles of Weed Control. 16.7 Herbicides that Inhibit EPSP Synthase. [Link]

-

UC Agriculture and Natural Resources. EPSP Synthase Inhibitors | Herbicide Symptoms. [Link]

-

The Ohio State University Pressbooks. 16.6 The EPSP Synthase Enzyme (Aromatic Amino Acid Synthesis) – Group 9. [Link]

-

Herrmann, K. M. (1999). THE SHIKIMATE PATHWAY. Annual Review of Plant Physiology and Plant Molecular Biology, 50, 473-503. [Link]

-

Wikipedia. EPSP synthase. [Link]

-

Alder BioInsights. The Shikimate Pathway. [Link]

-

Knaggs, A. R. (2019). The shikimate pathway: gateway to metabolic diversity. Natural Product Reports, 36(9), 1213-1215. [Link]

-

Sammons, R. D., & Gruys, K. J. (1997). Understanding Glyphosate's Molecular Mode of Action with EPSP Synthase: Evidence Favoring an Allosteric Inhibitor Model. Accounts of Chemical Research, 30(1), 2-8. [Link]

-

Anderson, K. S., & Johnson, K. A. (1998). On the Mechanism of 5-Enolpyruvylshikimate-3-phosphate Synthase. Biochemistry, 37(45), 15823-15831. [Link]

-

Schönbrunn, E., et al. (2001). Closing down on glyphosate inhibition—with a new structure for drug discovery. Proceedings of the National Academy of Sciences, 98(4), 1376-1380. [Link]

-

Seattle Structural Genomics Center for Infectious Disease. (2016). Crystal structure of 5-enolpyruvylshikimate-3-phosphate (EPSP) synthase from the ESKAPE pathogen Acinetobacter baumannii. Acta Crystallographica Section F: Structural Biology Communications, 72(Pt 3), 200–208. [Link]

-

M-CSA. 3-phosphoshikimate 1-carboxyvinyltransferase. [Link]

-

Funke, T., et al. (2019). The Glyphosate Target Enzyme 5-Enolpyruvyl Shikimate 3-Phosphate Synthase (EPSPS) Contains Several EPSPS-Associated Domains in Fungi. Genes, 10(11), 861. [Link]

-

RCSB PDB. 1G6S: STRUCTURE OF EPSP SYNTHASE LIGANDED WITH SHIKIMATE-3-PHOSPHATE AND GLYPHOSATE. [Link]

-

ResearchGate. Structure and Function of Enzymes of Shikimate Pathway. [Link]

-

Grokipedia. EPSP synthase. [Link]

-

Schönbrunn, E., et al. (2001). Interaction of the herbicide glyphosate with its target enzyme 5-enolpyruvylshikimate 3-phosphate synthase in atomic detail. Proceedings of the National Academy of Sciences, 98(4), 1376-1380. [Link]

-

Dayan, F. E., et al. A Simple Continuous Assay for EPSP Synthase in Plant Tissue. [Link]

-

Proteopedia. EPSP synthase. [Link]

-

PDB-101. Molecule of the Month: EPSP Synthase and Weedkillers. [Link]

-

Healy-Fried, M. L., et al. (2007). Desensitizing plant EPSP synthase to glyphosate: Optimized global sequence context accommodates a glycine-to-alanine change in the active site. Journal of Biological Chemistry, 282(45), 32789-32795. [Link]

-

ResearchGate. The three-dimensional structure of EPSP synthase of P. vulgaris... [Link]

-

ResearchGate. Structure-function studies of EPSP synthase from Pseudomonas aeruginosa. [Link]

-

RSC Publishing. Investigation of the target-site resistance of EPSP synthase mutants P106T and T102I/P106S against glyphosate. [Link]

-

Gasser, C. S., et al. (1988). Structure, expression, and evolution of the 5-enolpyruvylshikimate-3-phosphate synthase genes of petunia and tomato. Journal of Biological Chemistry, 263(9), 4280-4289. [Link]

-

KAUST Discovery. Herbicide resistance: shedding light on the shikimate pathway. [Link]

-

Amrhein, N., et al. (1980). The Site of the Inhibition of the Shikimate Pathway by Glyphosate. Plant Physiology, 66(5), 830-834. [Link]

-

Priestman, M. A., et al. (2020). Characterization of a Glyphosate-Tolerant Enzyme from Streptomyces sviceus: A Distinct Class of 5-Enolpyruvylshikimate-3-phosphate Synthases. Journal of Agricultural and Food Chemistry, 68(19), 5397-5406. [Link]

-

Maroli, A. S., et al. (2021). Increased Activity of 5-Enolpyruvylshikimate-3-phosphate Synthase (EPSPS) Enzyme Describe the Natural Tolerance of Vulpia myuros to Glyphosate in Comparison with Apera spica-venti. Plants, 10(11), 2419. [Link]

-

ResearchGate. Determination of Enzymatic Activity of 5-Enolpyruvylshikimate-3-phosphate Synthase by LC/MS. [Link]

-

Wang, W., et al. (2014). A novel 5-enolpyruvoylshikimate-3-phosphate (EPSP) synthase transgene for glyphosate resistance stimulates growth and fecundity in weedy rice (Oryza sativa) without herbicide. New Phytologist, 202(2), 615-625. [Link]

-

Ortiz, R., et al. (2022). MurA-catalyzed synthesis of 5-enolpyruvylshikimate-3-phosphate confers glyphosate tolerance in bryophytes. Proceedings of the National Academy of Sciences, 119(44), e2208431119. [Link]

Sources

- 1. Shikimate pathway - Wikipedia [en.wikipedia.org]

- 2. THE SHIKIMATE PATHWAY - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

- 6. The shikimate pathway: gateway to metabolic diversity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. alderbioinsights.co.uk [alderbioinsights.co.uk]

- 8. 16.6 The EPSP Synthase Enzyme (Aromatic Amino Acid Synthesis) – Group 9 – Principles of Weed Control [ohiostate.pressbooks.pub]

- 9. 16.7 Herbicides that Inhibit EPSP Synthase – Principles of Weed Control [ohiostate.pressbooks.pub]

- 10. EPSP synthase - Wikipedia [en.wikipedia.org]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Crystal structure of 5-enolpyruvylshikimate-3-phosphate (EPSP) synthase from the ESKAPE pathogen Acinetobacter baumannii - PMC [pmc.ncbi.nlm.nih.gov]

- 13. rcsb.org [rcsb.org]

- 14. EPSP synthase - Proteopedia, life in 3D [proteopedia.org]

- 15. pnas.org [pnas.org]

- 16. grokipedia.com [grokipedia.com]

- 17. Interaction of the herbicide glyphosate with its target enzyme 5-enolpyruvylshikimate 3-phosphate synthase in atomic detail - PMC [pmc.ncbi.nlm.nih.gov]

- 18. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]

- 19. EPSP Synthase Inhibitors | Herbicide Symptoms [ucanr.edu]

- 20. cottoninc.com [cottoninc.com]

- 21. Increased Activity of 5-Enolpyruvylshikimate-3-phosphate Synthase (EPSPS) Enzyme Describe the Natural Tolerance of Vulpia myuros to Glyphosate in Comparison with Apera spica-venti | MDPI [mdpi.com]

- 22. Desensitizing plant EPSP synthase to glyphosate: Optimized global sequence context accommodates a glycine-to-alanine change in the active site - PMC [pmc.ncbi.nlm.nih.gov]

- 23. pubs.acs.org [pubs.acs.org]

- 24. Investigation of the target-site resistance of EPSP synthase mutants P106T and T102I/P106S against glyphosate - RSC Advances (RSC Publishing) [pubs.rsc.org]

Elucidating a Central Metabolic Hub: A Technical Guide to the Discovery of the Shikimate Pathway Intermediates

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The shikimate pathway is a seven-step metabolic route of central importance in bacteria, archaea, fungi, and plants, responsible for the biosynthesis of aromatic amino acids (phenylalanine, tyrosine, and tryptophan) and a vast array of other essential compounds.[1][2] This pathway is absent in mammals, making it an attractive and validated target for the development of herbicides and antimicrobial agents. This technical guide provides an in-depth exploration of the seminal discoveries that defined the intermediates of this critical pathway. We will move beyond a simple recitation of facts to analyze the causality behind the experimental choices, detailing the core methodologies—from the use of auxotrophic mutants to isotopic tracing and spectroscopic analysis—that allowed pioneers like Bernard Davis and David Sprinson to piece together this elegant biochemical puzzle. This guide is designed to provide researchers and drug development professionals with a robust understanding of the scientific logic and experimental foundations that underpin our modern knowledge of aromatic biosynthesis.

Part 1: The Dawn of Discovery: From a Japanese Flower to a Central Metabolite

The journey to understanding the shikimate pathway began not in a microbiology lab, but in the field of natural product chemistry. In 1885, the Japanese chemist Jokichi Takamine (though often misattributed to Johan Fredrik Eykman) first isolated a novel crystalline acid from the fruit of the Japanese star anise, Illicium anisatum.[3][4][5] This plant is known locally as "shikimi-no-ki," and from this, the compound was named shikimic acid.[6]

For over half a century, shikimic acid remained a chemical curiosity. Its molecular structure was not fully determined until the 1930s and 40s, revealing a tri-hydroxylated cyclohexene carboxylic acid.[5] The biological significance of this compound was entirely unknown until the elegant and systematic work of Bernard Davis in the early 1950s. Through a series of groundbreaking experiments, Davis recognized that shikimic acid was not just another plant extract, but a key, obligatory intermediate in a major metabolic pathway responsible for the formation of aromatic compounds in microorganisms.[1][7] This pivotal insight transformed shikimic acid from an obscure molecule into the namesake of a fundamental biological pathway.

Part 2: The Power of Absence: Pinpointing Intermediates with Auxotrophic Mutants

The initial breakthrough in mapping the pathway relied on a powerful genetic approach centered on the "one gene-one enzyme" hypothesis, famously advanced by Beadle and Tatum.[8] The logic is simple yet profound: if a gene encoding a specific enzyme in a metabolic pathway is mutated and rendered non-functional, the pathway is blocked.[9][10] This blockage causes two critical effects: the organism can no longer produce the final product of the pathway, and it often accumulates the intermediate immediately preceding the block.[11] Such a mutant, which requires an external supply of the pathway's end product to survive, is called an auxotroph .[9][10]

Bernard Davis masterfully exploited this principle using mutants of Escherichia coli that required aromatic amino acids for growth.

Experimental Workflow: Auxotroph-Based Pathway Elucidation

The discovery process involved a systematic, multi-step workflow to isolate mutants and use them to order the biochemical steps.

Step 1: Generation and Isolation of Auxotrophic Mutants

-

Mutagenesis: A culture of wild-type (prototrophic) bacteria, capable of synthesizing all its own amino acids, is exposed to a mutagenic agent (e.g., UV radiation or a chemical mutagen) to induce random mutations in its DNA.[11]

-

Penicillin Enrichment: The mutagenized population is grown in a minimal medium that lacks aromatic amino acids but contains penicillin.[11] Prototrophic cells (wild-type) will attempt to grow and will be killed by the penicillin, which targets cell wall synthesis in dividing cells. Auxotrophic mutants, unable to synthesize aromatic amino acids, cannot grow and therefore survive the penicillin treatment.[11]

-

Recovery and Screening: The surviving cells are washed to remove the penicillin and plated on a complete medium containing all amino acids. The resulting colonies are then replica-plated onto minimal medium. Colonies that grow on the complete medium but fail to grow on the minimal medium are identified as potential auxotrophs.[8]

Step 2: Syntrophism (Cross-Feeding) for Pathway Ordering Once a collection of mutants all requiring aromatic amino acids was established, their relative order in the pathway was determined by syntrophism.

-

Experimental Setup: Two different mutant strains are streaked on an agar plate with minimal medium, close to but not touching each other.

-

Principle of Observation: If Mutant A is blocked later in the pathway than Mutant B, Mutant A will accumulate an intermediate that Mutant B can use to grow. This intermediate diffuses through the agar.

-

Interpretation: Growth of Mutant B in the region near Mutant A indicates that the intermediate accumulated by A comes after the metabolic block in B. By performing this test with all possible pairs of mutants, the logical sequence of the enzymatic steps can be deduced.[12]

Step 3: Intermediate Accumulation, Isolation, and Identification

-

Large-Scale Culture: A mutant blocked at a specific step is grown in a large-volume liquid culture with a limited supply of the required aromatic amino acid (just enough to permit initial growth).

-

Accumulation: As the essential amino acid is depleted, the cells stop growing but continue to metabolize the primary carbon source, leading to the accumulation and excretion of the intermediate immediately before the genetic block.

-

Isolation and Characterization: The culture supernatant is harvested, and the accumulated intermediate is purified using techniques like chromatography. Its structure is then determined. Using this approach, Davis and his colleagues identified key intermediates, including 5-dehydroshikimic acid .[13][14]

Logical Diagram of Auxotroph Analysis

The following diagram illustrates the core principles of using auxotrophic mutants to dissect a biochemical pathway.

Caption: Logic of using auxotrophs to order a metabolic pathway.

Part 3: Following the Atoms: Definitive Pathway Mapping with Isotopic Labeling

While auxotrophic mutants were invaluable for identifying intermediates and establishing their sequence, they could not reveal the pathway's origin. The critical question remained: from which primary metabolites was the shikimate backbone constructed? This question was answered definitively using the technique of isotopic labeling , a cornerstone of metabolic research pioneered in this context by David Sprinson and others.[1][5][15][16]

The principle involves supplying cells with a nutrient (a precursor) in which one or more atoms have been replaced by a detectable isotope (e.g., radioactive ¹⁴C or stable heavy ¹³C).[15][17] By tracing the position of these "labeled" atoms in the final products, the precise biochemical transformations can be mapped.[18]

Experimental Workflow: ¹⁴C-Glucose Feeding and Degradation

-

Substrate Administration: A culture of microorganisms (often a specific auxotrophic mutant to maximize yield of a particular intermediate) is fed glucose that has been specifically labeled with ¹⁴C at a known carbon position (e.g., [1-¹⁴C]-glucose or uniformly labeled glucose).

-

Incubation and Harvest: The cells are allowed to grow and metabolize the labeled glucose. The target product (e.g., shikimic acid or one of the aromatic amino acids) is then harvested and rigorously purified.

-

Specific Activity Measurement: The radioactivity of the purified product is measured to confirm that the labeled precursor was incorporated.

-

Chemical Degradation and ¹⁴C Mapping: This is the most technically demanding step. The purified product is subjected to a series of specific chemical reactions to break it down, carbon by carbon. The radioactivity of each resulting one-carbon fragment is measured.

-

Pathway Reconstruction: By comparing the labeling pattern in the product to the known label position in the starting glucose, the researchers could deduce how the carbon skeleton of glucose was rearranged to form the shikimate ring. These experiments provided the definitive evidence that the shikimate pathway begins with the condensation of phosphoenolpyruvate (PEP) from glycolysis and erythrose 4-phosphate (E4P) from the pentose phosphate pathway.[19][20]

Diagram of Isotopic Labeling Logic

This diagram illustrates how isotopic labeling reveals the precursors of the shikimate pathway.

Caption: Workflow for isotopic tracer studies in pathway elucidation.

Part 4: Isolation and Structural Elucidation: Characterizing the Intermediates

Identifying a "spot" on a chromatogram or a growth-promoting activity in a culture supernatant is one thing; determining its exact chemical structure is another. The final, unequivocal proof for each intermediate required its physical isolation and chemical characterization, a process that evolved with the analytical technologies of the time.

Early efforts relied heavily on column and paper chromatography for purification.[3] Detection and initial characterization often involved UV-Visible Spectroscopy , which could identify compounds with conjugated double bonds, a key feature of several shikimate pathway intermediates.[6][21] For example, the accumulation of 5-dehydroshikimate could be monitored by its characteristic UV absorbance.

However, the gold standards for structural elucidation became Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) .[22][23]

-

NMR provides detailed information about the carbon-hydrogen framework of a molecule, allowing scientists to piece together its connectivity.[6][22]

-

MS provides a highly accurate measurement of a molecule's mass, which reveals its elemental composition. Fragmentation patterns within the mass spectrometer give further clues about the molecule's structure.[22][24]

Case Study: The Discovery of Chorismate

The identification of chorismate stands as a capstone achievement in the elucidation of the pathway. Researchers had inferred the existence of a crucial branch-point compound that served as the last common precursor to both the phenylalanine/tyrosine branch and the tryptophan branch.[25][26] The challenge was that this intermediate was highly unstable.

Through careful experimentation, Gibson and others were able to isolate this compound from an Aerobacter aerogenes mutant. They demonstrated that it could be enzymatically converted to prephenate (the precursor to phenylalanine and tyrosine) by one cell-free extract, and to anthranilate (the precursor to tryptophan) by another.[26] This confirmed its role as the key branch-point metabolite. Its structure was subsequently confirmed using NMR and other spectroscopic techniques, solidifying its place as the final product of the common shikimate pathway.[2][25]

Summary of Key Intermediate Discoveries

| Intermediate | Key Researchers/Contributors | Primary Experimental Techniques | Year of Discovery/Characterization |

| Shikimic Acid | J. Takamine / J. F. Eykman | Natural Product Isolation, Extraction | 1885 |

| 5-Dehydroshikimic Acid | Bernard Davis | Auxotrophic Mutant Accumulation, UV Spectroscopy | c. 1951-1953 |

| 5-Dehydroquinic Acid | U. Weiss, B.D. Davis | Auxotrophic Mutant Accumulation | c. 1953 |

| Shikimate-5-Phosphate | U. Weiss, E.S. Mingioli | Enzymatic Synthesis, Isotopic Labeling | c. 1953 |

| 3-enolpyruvylshikimate-5-P (EPSP) | P. R. Srinivasan, H. J. Katchman | Enzymatic Synthesis, Isotopic Labeling | c. 1955-1959 |

| Chorismic Acid | F. Gibson | Auxotrophic Mutant Accumulation, Enzymatic Conversion | c. 1964 |

Part 5: The Complete Picture: The Modern View of the Shikimate Pathway

The culmination of these decades of meticulous research is our modern, complete understanding of the common shikimate pathway: a seven-step, seven-enzyme sequence that converts primary metabolites into the versatile aromatic precursor, chorismate.[19] This pathway is a masterpiece of metabolic engineering, and its discovery is a testament to the power of integrating genetics, biochemistry, and analytical chemistry.

The Seven-Step Shikimate Pathway

The following diagram provides a comprehensive overview of the pathway, its intermediates, and the enzymes that catalyze each transformation.

Caption: The complete seven-step shikimate pathway from precursors to chorismate.

Significance and Application in Drug Development

The fact that the shikimate pathway is essential in many pathogens and plants but absent in humans makes it an ideal target for selective inhibitors.[1][19] The most famous example is the herbicide glyphosate (the active ingredient in Roundup®), which specifically inhibits the enzyme EPSP synthase , leading to a buildup of shikimate-3-phosphate and starvation for aromatic amino acids in plants.[2][19] The detailed knowledge gained from the foundational discoveries described here continues to fuel modern drug development efforts aimed at designing novel antimicrobial and antifungal agents that target other enzymes in this unique and indispensable pathway.

References

- Shikimic acid: review of its analytical, isolation, and purification techniques from plant and microbial sources. (n.d.). National Center for Biotechnology Information.

- Shikimic acid from staranise (Illicium verum Hook): Extraction, purification and determination. (n.d.). ScienceDirect.

- Stable isotope-labeling studies in metabolomics: new insights into structure and dynamics of metabolic networks. (n.d.). National Center for Biotechnology Information.

- Isotope labeling and tracer experiments. (n.d.). Fiveable.

- Auxotroph Definition, Examples & Importance. (n.d.). Study.com.

- Isotopic labeling. (n.d.). Wikipedia.

- Auxotrophy. (n.d.). Wikipedia.

- Isotope Labeling Techniques: A Comprehensive Guide and Emerging Applications. (n.d.). MetwareBio.

- The Shikimate Pathway: Early Steps in the Biosynthesis of Aromatic Compounds. (1995). The Plant Cell.

- The Biosynthetic Pathways for Shikimate and Aromatic Amino Acids in Arabidopsis thaliana. (2010). National Center for Biotechnology Information.

- Shikimate pathway. (n.d.). Wikipedia.

- The Shikimate Pathway: Early Steps in the Biosynthesis of Aromatic Compounds. (1995). Semantic Scholar.

- The Shikimate Pathway. (n.d.). SpringerLink.

- Isolation of Shikimic acid from star aniseeds. (2007). ResearchGate.

- shikimate pathway enzymes: Topics by Science.gov. (n.d.). Science.gov.

- The shikimate pathway: gateway to metabolic diversity. (2023). National Center for Biotechnology Information.

- The Story and History of The Shikimic Acid Pathway. (n.d.). Scribd.

- THE SHIKIMATE PATHWAY. (1999). Annual Review of Plant Physiology and Plant Molecular Biology.

- The Elucidation of a Biochemical Pathway. (n.d.). California Institute of Technology.

- Spectroscopy in the early 20th century: Progress toward a transformative method. (n.d.). American Chemical Society.

- THE SHIKIMATE PATHWAY. (1999). Semantic Scholar.

- Understanding Auxotrophic Mutants: Yeast and Bacterial Cloning Tools. (n.d.). GoldBio.

- Auxotroph and discovery of metabolic pathway. (2020). YouTube.

- AROMATIC BIOSYNTHESIS VII.: Accumulation of Two Derivatives of Shikimic Acid by Bacterial Mutants. (1953). National Center for Biotechnology Information.

- Methods of Metabolite Identification. (n.d.). Creative Bioarray.

- Spectroscopic methods to analyze drug metabolites. (2018). National Center for Biotechnology Information.

- Aromatic Biosynthesis: VI. Resistance to Inhibition by an Accumulated Metabolite, 5-Dehydroshikimic Acid, and Its Significance for the Mechanism of Drug Resistance. (1952). National Center for Biotechnology Information.

- Metabolite Identification by Mass Spectrometry. (2017). International Journal of Pharmaceutical Research and Allied Sciences.

Sources

- 1. discovery.researcher.life [discovery.researcher.life]

- 2. Shikimate pathway - Wikipedia [en.wikipedia.org]

- 3. echemcom.com [echemcom.com]

- 4. researchgate.net [researchgate.net]

- 5. scribd.com [scribd.com]

- 6. Shikimic acid: review of its analytical, isolation, and purification techniques from plant and microbial sources - PMC [pmc.ncbi.nlm.nih.gov]

- 7. api.pageplace.de [api.pageplace.de]

- 8. Auxotrophy - Wikipedia [en.wikipedia.org]

- 9. Auxotroph Definition, Examples & Importance | Study.com [study.com]

- 10. goldbio.com [goldbio.com]

- 11. ableweb.org [ableweb.org]

- 12. youtube.com [youtube.com]

- 13. AROMATIC BIOSYNTHESIS VII.: Accumulation of Two Derivatives of Shikimic Acid by Bacterial Mutants - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Aromatic Biosynthesis: VI. Resistance to Inhibition by an Accumulated Metabolite, 5-Dehydroshikimic Acid, and Its Significance for the Mechanism of Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Isotopic labeling - Wikipedia [en.wikipedia.org]

- 16. Isotope Labeling Techniques: A Comprehensive Guide and Emerging Applications - MetwareBio [metwarebio.com]

- 17. fiveable.me [fiveable.me]

- 18. Stable isotope-labeling studies in metabolomics: new insights into structure and dynamics of metabolic networks - PMC [pmc.ncbi.nlm.nih.gov]

- 19. THE SHIKIMATE PATHWAY - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. THE SHIKIMATE PATHWAY. | Semantic Scholar [semanticscholar.org]

- 21. Spectroscopy in the early 20th century: Progress toward a transformative method - American Chemical Society [acs.digitellinc.com]

- 22. dda.creative-bioarray.com [dda.creative-bioarray.com]

- 23. Spectroscopic methods to analyze drug metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. ijpras.com [ijpras.com]

- 25. The Biosynthetic Pathways for Shikimate and Aromatic Amino Acids in Arabidopsis thaliana - PMC [pmc.ncbi.nlm.nih.gov]

- 26. The shikimate pathway: gateway to metabolic diversity - PMC [pmc.ncbi.nlm.nih.gov]

enzymatic conversion of shikimate to shikimate-3-phosphate

An In-Depth Technical Guide to the Enzymatic Conversion of Shikimate to Shikimate-3-Phosphate

Abstract

The shikimate pathway is a crucial metabolic route in bacteria, fungi, and plants for the biosynthesis of aromatic amino acids, yet it is absent in mammals.[1][2] This distinction establishes the pathway's enzymes, particularly shikimate kinase (SK), as prime targets for the development of novel antimicrobial agents, herbicides, and antiparasitic drugs.[1][3][4] Shikimate kinase (EC 2.7.1.71) catalyzes the fifth of seven steps in this pathway: the ATP-dependent phosphorylation of shikimate to produce shikimate-3-phosphate (S3P).[1][5] This guide provides an in-depth examination of the enzyme's mechanism of action, structural biology, and kinetics, and presents field-proven experimental protocols for its expression, purification, and characterization, designed for researchers, scientists, and drug development professionals.

Introduction: The Shikimate Pathway's Strategic Importance

The shikimate pathway bridges central carbohydrate metabolism with the synthesis of essential aromatic compounds. It converts phosphoenolpyruvate (PEP) and erythrose-4-phosphate (E4P) into chorismate, the common precursor for the aromatic amino acids—phenylalanine, tyrosine, and tryptophan—and other vital metabolites like folates and quinones.[1][6] This seven-step enzymatic pathway is indispensable for the organisms that possess it.[1] The absence of this pathway in mammals, who must acquire aromatic amino acids through their diet, underscores the potential for selective toxicity of pathway inhibitors, making it a highly attractive target for drug discovery.[7][8][9]

The conversion of shikimate to shikimate-3-phosphate is a critical checkpoint within this pathway. This reaction is catalyzed by Shikimate Kinase (SK), an enzyme that ensures the metabolic flux continues towards chorismate.[10] Understanding the intricacies of SK is therefore fundamental to exploiting this pathway for therapeutic or agricultural purposes.

Caption: The seven-step shikimate pathway, highlighting the fifth step catalyzed by Shikimate Kinase.

Shikimate Kinase: Structure, Mechanism, and Kinetics

Shikimate Kinase (SK) is a member of the nucleoside monophosphate (NMP) kinase family.[1][11] Its three-dimensional structure is characterized by a three-layer α/β fold, which is organized into three key domains that orchestrate its catalytic function.[1][12]

-

CORE Domain: Forms the main body of the enzyme and provides the structural scaffold for the active site.

-

Shikimate-Binding (SB) Domain: As the name suggests, this domain is primarily responsible for recognizing and binding the shikimate substrate.

-

LID Domain: This flexible region is crucial for binding ATP and undergoes a significant conformational change upon substrate binding, enclosing the active site to shield the reaction from the aqueous solvent and facilitate catalysis.

Catalytic Mechanism: An Ordered, Synergistic Process

SK catalyzes the transfer of the γ-phosphate from ATP to the 3-hydroxyl group of shikimate.[5] The reaction follows a random sequential Bi-Bi kinetic mechanism.[1][13] This means that either shikimate or ATP can bind to the enzyme first. However, the binding is synergistic; the binding of one substrate significantly increases the enzyme's affinity for the second, promoting the formation of a productive ternary complex.[1]

The catalytic cycle involves several key steps:

-

Substrate Binding: Shikimate and ATP bind to their respective sites.

-

Conformational Change: The binding of both substrates triggers the closure of the LID and SB domains, which assembles the active site for catalysis.[1]

-

Phosphotransfer: The γ-phosphate of ATP is transferred to the 3-hydroxyl group of shikimate.

-

Conformational Reopening: Following the reaction, the domains reopen.

-

Product Release: ADP and shikimate-3-phosphate are released, returning the enzyme to its initial state for the next catalytic cycle.[13]

Caption: The random sequential catalytic cycle of Shikimate Kinase showing substrate binding and conformational changes.

Quantitative Kinetic Data

The catalytic efficiency of shikimate kinase is described by its Michaelis-Menten constants (Kₘ) for shikimate and ATP, and its turnover number (kcat).[14][15] The specificity constant (kcat/Kₘ) provides a measure of how efficiently the enzyme converts a substrate to product at low substrate concentrations.[15]

| Organism | Substrate | Kₘ (µM) | kcat (s⁻¹) | kcat/Kₘ (M⁻¹s⁻¹) |

| Sorghum bicolor | Shikimate | 200 | - | - |

| Sorghum bicolor | ATP | 110 | - | - |

| Erwinia chrysanthemi | Shikimate | 310 | 40 | 1.3 x 10⁵ |

| Escherichia coli (SK II) | Shikimate | 200 | 280 | 1.4 x 10⁶ |

| Escherichia coli (SK II) | ATP | 250 | 280 | 1.1 x 10⁶ |

| Data compiled from references[1][16]. Note that kcat and Kₘ values can vary based on assay conditions. |

Experimental Protocols: From Gene to Function

A robust and reproducible experimental workflow is paramount for studying enzyme function and screening for potential inhibitors. Here, we detail the standard procedures for recombinant production and activity assessment of shikimate kinase.

Protein Expression and Purification

For in vitro studies, shikimate kinase is typically produced recombinantly. The gene (e.g., aroK or aroL in E. coli) is cloned into an expression vector, often with a polyhistidine-tag for simplified purification, and overexpressed in a suitable host like E. coli BL21(DE3).[1][13]

Step-by-Step Methodology:

-

Transformation: Transform the expression plasmid containing the SK gene into competent E. coli BL21(DE3) cells.

-

Culture Growth: Inoculate a starter culture in LB medium with the appropriate antibiotic. Use this to inoculate a larger volume of culture medium. Grow at 37°C with shaking until the optical density at 600 nm (OD₆₀₀) reaches 0.6-0.8.

-

Induction: Induce protein expression by adding Isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.5-1 mM. Continue to grow the culture at a reduced temperature (e.g., 18-25°C) for 16-20 hours to improve protein solubility.

-

Cell Harvest: Harvest the cells by centrifugation (e.g., 6,000 x g for 15 minutes at 4°C).

-

Lysis: Resuspend the cell pellet in a lysis buffer (e.g., 50 mM Tris-HCl pH 7.6, 500 mM KCl) and lyse the cells by sonication on ice.[17]

-

Clarification: Remove cell debris by ultracentrifugation (e.g., 48,000 x g for 60 minutes at 4°C).[13]

-

Affinity Chromatography: Load the cleared lysate onto a Ni-NTA affinity column. Wash the column with lysis buffer containing a low concentration of imidazole (e.g., 20 mM) to remove non-specifically bound proteins. Elute the His-tagged SK protein with a high concentration of imidazole (e.g., 250-500 mM).

-

Size-Exclusion Chromatography (Optional but Recommended): For higher purity, concentrate the eluted protein and apply it to a size-exclusion chromatography column to separate the monomeric enzyme from aggregates and other contaminants.[1]

-

Purity and Concentration: Assess protein purity by SDS-PAGE and determine the concentration using a method like the Bradford assay or by measuring absorbance at 280 nm.

Coupled Spectrophotometric Enzyme Activity Assay

A continuous spectrophotometric assay is the most common and reliable method for measuring SK activity.[1] The production of ADP is coupled to the oxidation of NADH through the enzymes pyruvate kinase (PK) and lactate dehydrogenase (LDH).[13][17]

Principle:

-

Shikimate Kinase: Shikimate + ATP → Shikimate-3-P + ADP

-

Pyruvate Kinase: ADP + Phosphoenolpyruvate → ATP + Pyruvate

-

Lactate Dehydrogenase: Pyruvate + NADH + H⁺ → Lactate + NAD⁺

The rate of the reaction is monitored by the decrease in absorbance of NADH at 340 nm (ε = 6220 M⁻¹cm⁻¹).[13] This provides a continuous and real-time measurement of SK activity.

Step-by-Step Protocol:

-

Prepare Assay Mixture: In a quartz cuvette, prepare the reaction mixture. A typical 1 mL reaction mixture contains:

-

100 mM Tris-HCl buffer, pH 7.6

-

100 mM KCl

-

5 mM MgCl₂

-

1.5 mM Phosphoenolpyruvate (PEP)

-

0.2 mM NADH

-

~6 units/mL Pyruvate Kinase (PK)

-

~9 units/mL Lactate Dehydrogenase (LDH)

-

1-2 mM ATP

-

1-2 mM Shikimate

-

Note: For kinetic analysis, the concentration of one substrate is varied while the other is held constant at a saturating concentration.[11]

-

-

Equilibration: Mix the components (except for the initiating reagent, typically SK or shikimate) and incubate at the desired temperature (e.g., 25°C) for 5 minutes to allow the temperature to equilibrate and to record any background rate of NADH oxidation.[17]

-

Initiation: Initiate the reaction by adding a small volume of purified SK enzyme (e.g., 10-50 ng).[11]

-

Measurement: Immediately place the cuvette in a spectrophotometer and monitor the decrease in absorbance at 340 nm over time (e.g., for 90-180 seconds).[17]

-

Data Analysis: Calculate the initial reaction velocity (v₀) from the linear portion of the absorbance vs. time plot using the Beer-Lambert law. For inhibitor studies, perform the assay in the presence of varying concentrations of the inhibitor to determine IC₅₀ values and the mode of inhibition.[11]

Caption: Workflow of the coupled spectrophotometric assay for measuring Shikimate Kinase activity.

Conclusion and Future Outlook

Shikimate kinase is a well-characterized enzyme whose essential role in a metabolic pathway absent from mammals makes it a compelling target for drug discovery.[1][7] A thorough understanding of its structure, intricate catalytic mechanism involving significant conformational changes, and kinetics is fundamental for the rational design of potent and selective inhibitors. The robust and reliable enzymatic assays detailed in this guide facilitate high-throughput screening and detailed characterization of such compounds. These methodologies provide a solid foundation for researchers aiming to develop new therapeutics and herbicides that can selectively target bacteria, fungi, and plants without affecting human health.[3][18][19]

References

-

Dhaliwal, A. S., et al. (2023). An overview of mechanism and chemical inhibitors of shikimate kinase. Journal of Biomolecular Structure and Dynamics. [Link]

-

Jedhe, G. S., et al. (2013). Selective Mycobacterium tuberculosis Shikimate Kinase Inhibitors as Potential Antibacterials. ACS Medicinal Chemistry Letters. [Link]

-

Dhaliwal, A. S., et al. (2023). An overview of mechanism and chemical inhibitors of shikimate kinase. PubMed. [Link]

-

Wikipedia. (2023). Shikimate kinase. Wikipedia. [Link]

-

Grokipedia. (2026). Shikimate kinase. Grokipedia. [Link]

-

Schmidt, C. L., & Schultz, G. (1990). Shikimate Kinase from Spinach Chloroplasts: Purification, Characterization, and Regulatory Function in Aromatic Amino Acid Biosynthesis. Plant Physiology. [Link]

-

González-Bacerio, J., et al. (2010). Inhibition of Shikimate Kinase and Type II Dehydroquinase for Antibiotic Discovery: Structure-Based Design and Simulation Studies. Digital.CSIC. [Link]

-

Martínez-Archundia, M., et al. (2022). Inhibition of Shikimate Kinase from Methicillin-Resistant Staphylococcus aureus by Benzimidazole Derivatives. MDPI. [Link]

-

Wikipedia. (2023). Shikimate pathway. Wikipedia. [Link]

-

Bowen, J. R., & Kosuge, T. (1979). In vivo activity, purification, and characterization of shikimate kinase from sorghum. PubMed. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Understanding the Shikimate Pathway: The Role of Shikimic Acid. ningboinno.com. [Link]

-

Llewellyn, D. J., & Nakatsukasa, W. M. (1975). Purification and characterization of shikimate kinase enzyme activity in Bacillus subtilis. PubMed. [Link]

-

Abell, C., et al. (2003). Experiences with the shikimate-pathway enzymes as targets for rational drug design. Biochemical Society Transactions. [Link]

-

Bowen, J. R., & Kosuge, T. (1979). In Vivo Activity, Purification, and Characterization of Shikimate Kinase from Sorghum. Plant Physiology. [Link]

-

Schmidt, C. L., & Schultz, G. (1990). Shikimate kinase from spinach chloroplasts : purification, characterization, and regulatory function in aromatic amino Acid biosynthesis. PubMed. [Link]

-

Bio-protocol. (n.d.). Shikimate kinase activity assay. Bio-protocol. [Link]

-

Zhang, X., et al. (2022). Metabolic Engineering of Shikimic Acid Biosynthesis Pathway for the Production of Shikimic Acid and Its Branched Products in Microorganisms: Advances and Prospects. Frontiers in Bioengineering and Biotechnology. [Link]

-

Abell, C., et al. (2003). Experiences with the Shikimate-pathway enzymes as targets for rational drug design. ResearchGate. [Link]

-

Tzin, V., & Galili, G. (2010). The Shikimate Pathway Converting Phosphoenolpyr- uvate and Erythrose... ResearchGate. [Link]

-

Robbins, R. J., & Moore, B. S. (2020). The shikimate pathway: gateway to metabolic diversity. Natural Product Reports. [Link]

-

McConkey, G. A. (1999). Targeting the Shikimate Pathway in the Malaria Parasite Plasmodium falciparum. Antimicrobial Agents and Chemotherapy. [Link]

-

Science.gov. (n.d.). shikimate pathway enzymes: Topics by Science.gov. Science.gov. [Link]

-

Pereira, J. H., et al. (2011). The Mode of Action of Recombinant Mycobacterium tuberculosis Shikimate Kinase: Kinetics and Thermodynamics Analyses. PLoS ONE. [Link]

-

de Oliveira, L. G., et al. (2022). Identification of potential inhibitors of Mycobacterium tuberculosis shikimate kinase: molecular docking, in silico toxicity and in vitro experiments. Scientific Reports. [Link]

-

Wikipedia. (2023). Enzyme kinetics. Wikipedia. [Link]

-

OpenStax. (2024). 8.2: Enzyme Structure and Function. Biology LibreTexts. [Link]

-

Quick Biochemistry Basics. (2020). Enzyme kinetics. YouTube. [Link]

-

Khan Academy. (n.d.). An introduction to enzyme kinetics. Khan Academy. [Link]

-

Agarwal, P. K. (2006). Enzymes: An integrated view of structure, dynamics and function. Microbial Cell Factories. [Link]

-

Walker, L. (2024). Enzyme Kinetics. TeachMe Physiology. [Link]

-

Algor Cards. (n.d.). Enzyme Structure and Function. Algor Cards. [Link]

-

Jack Westin. (n.d.). Kinetics - Control Of Enzyme Activity. Jack Westin. [Link]

-

Johnson, L. N. (2022). Enzymes Structure-Function Relationships. International Research Journal of Multidisciplinary Technovation. [Link]

-

Khan Academy. (n.d.). Introduction to enzymes and catalysis. Khan Academy. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Shikimate pathway - Wikipedia [en.wikipedia.org]

- 3. Inhibition of Shikimate Kinase and Type II Dehydroquinase for Antibiotic Discovery: Structure-Based Design and Simulation Studies | Publicación [silice.csic.es]

- 4. portlandpress.com [portlandpress.com]

- 5. Shikimate kinase - Wikipedia [en.wikipedia.org]

- 6. nbinno.com [nbinno.com]

- 7. Selective Mycobacterium tuberculosis Shikimate Kinase Inhibitors as Potential Antibacterials - PMC [pmc.ncbi.nlm.nih.gov]

- 8. An overview of mechanism and chemical inhibitors of shikimate kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. journals.asm.org [journals.asm.org]

- 10. researchgate.net [researchgate.net]

- 11. Inhibition of Shikimate Kinase from Methicillin-Resistant Staphylococcus aureus by Benzimidazole Derivatives. Kinetic, Computational, Toxicological, and Biological Activity Studies [mdpi.com]

- 12. grokipedia.com [grokipedia.com]

- 13. The Mode of Action of Recombinant Mycobacterium tuberculosis Shikimate Kinase: Kinetics and Thermodynamics Analyses - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Enzyme kinetics - Wikipedia [en.wikipedia.org]

- 15. youtube.com [youtube.com]

- 16. In vivo activity, purification, and characterization of shikimate kinase from sorghum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Identification of potential inhibitors of Mycobacterium tuberculosis shikimate kinase: molecular docking, in silico toxicity and in vitro experiments - PMC [pmc.ncbi.nlm.nih.gov]

- 18. tandfonline.com [tandfonline.com]

- 19. What are Shikimate kinase inhibitors and how do they work? [synapse.patsnap.com]

The Crossroads of Aromatic Amino Acid Biosynthesis: A Technical Guide to Shikimate-3-Phosphate in Microbial Metabolic Pathways

For Distribution to Researchers, Scientists, and Drug Development Professionals

Abstract

The shikimate pathway represents a central metabolic hub in bacteria, archaea, fungi, and plants, responsible for the de novo synthesis of aromatic amino acids—phenylalanine, tyrosine, and tryptophan—and other crucial aromatic compounds. Its absence in mammals establishes it as a prime and validated target for the development of novel antimicrobial agents and herbicides. This in-depth technical guide focuses on a critical intermediate within this pathway, shikimate-3-phosphate (S3P), and the enzymes that catalyze its formation and consumption: shikimate kinase (SK) and 5-enolpyruvylshikimate-3-phosphate synthase (EPSP) synthase. We will explore the intricate molecular mechanisms, kinetic properties, and regulation of these enzymes, providing a robust framework for researchers aiming to exploit this pathway for therapeutic and biotechnological purposes. Detailed experimental protocols for enzyme characterization and inhibitor screening are provided to empower both fundamental research and drug discovery initiatives.

Introduction: The Indispensable Role of the Shikimate Pathway

The seven-step shikimate pathway bridges central carbon metabolism with the biosynthesis of a vast array of aromatic compounds essential for microbial viability.[1] It commences with the condensation of phosphoenolpyruvate (PEP) and erythrose 4-phosphate (E4P) and culminates in the production of chorismate, a pivotal branch-point metabolite.[2][3] Chorismate serves as the precursor for the three proteinogenic aromatic amino acids, as well as folate, ubiquinone, and numerous other vital molecules.[1] The indispensability of these end-products in fundamental cellular processes, from protein synthesis to electron transport, underscores the pathway's critical importance for microbial survival.[1]

This metabolic route's absence in mammals, who must obtain aromatic amino acids from their diet, presents a unique therapeutic window.[1] This fundamental biochemical divergence makes the enzymes of the shikimate pathway highly attractive targets for the development of selective antimicrobial agents with minimal host toxicity.[4][5]

This guide will provide a detailed examination of the core of this pathway, focusing on the synthesis and utilization of shikimate-3-phosphate, a key intermediate whose metabolic fate is determined by the concerted action of two critical enzymes: shikimate kinase and EPSP synthase.

The Central Intermediate: Shikimate-3-Phosphate

Shikimate-3-phosphate (S3P) is the product of the fifth step of the shikimate pathway, a phosphorylation reaction catalyzed by shikimate kinase.[3][6] It serves as the substrate for the sixth enzyme, EPSP synthase, which catalyzes the addition of an enolpyruvyl group from PEP.[7][8] The efficient turnover of S3P is therefore crucial for maintaining metabolic flux towards chorismate and subsequent aromatic compound biosynthesis.

Key Enzymes in the S3P Metabolic Nexus

Shikimate Kinase (SK): The Gatekeeper of S3P Synthesis

Shikimate kinase (EC 2.7.1.71) catalyzes the ATP-dependent phosphorylation of the 3-hydroxyl group of shikimate to form shikimate-3-phosphate and ADP.[6][9] This enzyme is a member of the nucleoside monophosphate (NMP) kinase family and typically requires a divalent cation like Mg²⁺ for its activity.[3]

Bacterial shikimate kinases are typically monomeric proteins composed of three distinct domains: a CORE domain, a shikimate-binding (SB) domain, and a LID domain.[1][6] The binding of both shikimate and ATP induces significant conformational changes, where the LID and SB domains close over the active site, bringing the substrates into close proximity for phosphoryl transfer.[3][6] Key conserved residues, including those in the P-loop (Walker A motif), are crucial for ATP binding and catalysis.[1][10] For instance, in Helicobacter pylori shikimate kinase, conserved arginine residues (Arg57 and Arg132) and a glycine-rich loop (GGGXV) are vital for shikimate binding.[6]

Diagram: Catalytic Cycle of Shikimate Kinase

Caption: A random sequential bi-bi kinetic mechanism for shikimate kinase.

In E. coli, there are two isozymes of shikimate kinase, SK-I and SK-II, encoded by the aroK and aroL genes, respectively.[11][12] The expression of aroL is regulated by the TyrR repressor, and its synthesis is derepressed upon starvation for tyrosine and tryptophan.[13][14] The aroK gene is part of an operon with aroB (encoding 3-dehydroquinate synthase).[11] This dual regulation allows the cell to fine-tune the production of S3P in response to the availability of aromatic amino acids.

EPSP Synthase (AroA): The Target of a Blockbuster Herbicide

5-enolpyruvylshikimate-3-phosphate synthase (EPSP synthase or AroA; EC 2.5.1.19) catalyzes the transfer of the enolpyruvyl moiety from phosphoenolpyruvate (PEP) to the 5-hydroxyl group of shikimate-3-phosphate, yielding 5-enolpyruvylshikimate-3-phosphate (EPSP) and inorganic phosphate.[7][8] This enzyme is of significant interest as it is the sole target of the broad-spectrum herbicide glyphosate.[15][16]

EPSP synthase is a monomeric enzyme with two distinct domains connected by a flexible hinge region.[7] The binding of S3P induces a conformational change, closing the two domains to form the active site in the interdomain cleft, which then allows for the binding of PEP.[8][16] The reaction proceeds through a tetrahedral intermediate.[7] Key active site residues, such as a lysine and a glutamic acid, are involved in the proton exchange steps of the catalytic mechanism.[7]

Glyphosate acts as a potent inhibitor of EPSP synthase by mimicking the transition state of the reaction.[15] It is a competitive inhibitor with respect to PEP and an uncompetitive inhibitor with respect to S3P.[16] Glyphosate binds to the EPSP synthase-S3P complex, forming a stable ternary complex that effectively inactivates the enzyme and halts the shikimate pathway.[15][16]

Diagram: Inhibition of EPSP Synthase by Glyphosate

Caption: Glyphosate competitively inhibits PEP binding to the EPSPS-S3P complex.

In E. coli, the aroA gene is part of a mixed-function operon, the serC-aroA operon.[17] This operon encodes both 3-phosphoserine aminotransferase (SerC), involved in serine biosynthesis, and EPSP synthase (AroA).[17] This co-transcription suggests a potential link between the regulation of aromatic amino acid and serine biosynthesis. Additionally, the small RNA GcvB has been shown to post-transcriptionally repress aroA expression.[18]

Quantitative Analysis: A Comparative Look at Enzyme Kinetics

The efficiency of shikimate kinase and EPSP synthase varies across different microbial species. A comparative analysis of their kinetic parameters provides valuable insights for inhibitor design and metabolic engineering.

Table 1: Comparative Kinetic Parameters of Microbial Shikimate Kinase Isoforms

| Organism | Enzyme | Substrate | Km (µM) | kcat (s-1) | kcat/Km (M-1s-1) | Reference |

| Escherichia coli | SK-II (AroL) | Shikimate | 200 | - | - | [19] |

| Mycobacterium tuberculosis | MtSK | Shikimate | 650 | 60 | 0.9 x 105 | [19] |

| Mycobacterium tuberculosis | MtSK | ATP | 112 | 60 | 5.4 x 105 | [19] |

| Staphylococcus aureus | SaSK | Shikimate | 153 | - | - | [20] |

| Staphylococcus aureus | SaSK | ATP | 224 | - | - | [20] |

| Helicobacter pylori | HpSK | Shikimate | 1600 | - | - | [6] |

| Helicobacter pylori | HpSK | ATP | 2500 | - | - | [6] |

Table 2: Comparative Kinetic Parameters of Microbial EPSP Synthase

| Organism | Enzyme | Substrate | Km (µM) | kcat (s-1) | Ki (Glyphosate, µM) | Reference |

| Escherichia coli (WT) | EPSPS | PEP | 7 | 57 units/mg | 1.6 | [21] |

| Escherichia coli (TIPS mutant) | EPSPS | PEP | 100 | - | 2420 | [8] |

| Zea mays (WT) | EPSPS | PEP | - | - | 0.066 | [2] |

| Agrobacterium sp. (CP4) | EPSPS | PEP | - | - | 1970 | [2] |

Note: Kinetic parameters can vary depending on assay conditions. 'units/mg' refers to specific activity.

Experimental Protocols for Studying the S3P Nexus

A thorough investigation of the shikimate pathway and its potential as a drug target requires robust and reliable experimental methodologies.

Expression and Purification of Recombinant Enzymes

The genes encoding shikimate kinase (aroK or aroL) and EPSP synthase (aroA) from the microbial species of interest can be cloned into an appropriate expression vector (e.g., pET series) and overexpressed in a suitable E. coli host strain (e.g., BL21(DE3)). The recombinant proteins are typically purified using affinity chromatography (e.g., Ni-NTA for His-tagged proteins) followed by size-exclusion chromatography to ensure high purity.

Enzyme Activity Assays

This is a continuous assay that measures the production of ADP by coupling it to the oxidation of NADH via pyruvate kinase (PK) and lactate dehydrogenase (LDH).

-

Principle:

-

Shikimate + ATP --(SK)--> Shikimate-3-P + ADP

-

ADP + PEP --(PK)--> ATP + Pyruvate

-

Pyruvate + NADH + H⁺ --(LDH)--> Lactate + NAD⁺

-

-

Reagents:

-

Assay Buffer: 100 mM Tris-HCl, pH 7.6, 100 mM KCl, 5 mM MgCl₂

-

Substrates: Shikimate (varied concentrations), ATP (saturating concentration)

-

Coupling System: 1.5 mM PEP, 0.2 mM NADH, excess PK and LDH

-

-

Procedure:

-

Combine all reagents except the enzyme in a quartz cuvette.

-

Equilibrate to the desired temperature (e.g., 25°C).

-

Initiate the reaction by adding a known concentration of purified shikimate kinase.

-

Monitor the decrease in absorbance at 340 nm (ε for NADH = 6220 M⁻¹cm⁻¹) over time.

-

Calculate the initial velocity from the linear portion of the curve.

-

This assay measures the release of inorganic phosphate (Pi) from the EPSP synthase-catalyzed reaction.

-

Principle:

-

S3P + PEP --(EPSPS)--> EPSP + Pi

-

-

Reagents:

-

Assay Buffer: 50 mM HEPES, pH 7.5, 100 mM KCl, 2 mM DTT

-

Substrates: S3P (varied concentrations), PEP (saturating concentration)

-

Phosphate Detection Reagent (e.g., Malachite Green-based)

-

-

Procedure:

-

Set up reactions containing buffer, S3P, and PEP in a 96-well plate.

-

Initiate the reactions by adding purified EPSP synthase.

-

Incubate for a fixed time at a constant temperature (e.g., 25°C).

-

Stop the reactions by adding the phosphate detection reagent.

-

Measure the absorbance at the appropriate wavelength (e.g., ~620-660 nm for Malachite Green).

-

Quantify the amount of Pi released using a standard curve prepared with known concentrations of phosphate.

-

Diagram: Experimental Workflow for Enzyme Kinetic Analysis

Caption: A generalized workflow for determining enzyme kinetic parameters.

High-Throughput Screening (HTS) for Inhibitors

The development of robust and miniaturized enzyme assays is essential for HTS of large compound libraries to identify novel inhibitors of shikimate kinase and EPSP synthase.

The coupled spectrophotometric assay for shikimate kinase and the phosphate release assay for EPSP synthase can be adapted for HTS in 384- or 1536-well plate formats. This requires the use of automated liquid handling systems for precise dispensing of reagents and compounds.

A typical HTS campaign for shikimate pathway inhibitors would involve a multi-step process:

-

Primary Screen: A large compound library is screened at a single concentration against the target enzyme to identify initial "hits" that show significant inhibition.

-

Hit Confirmation: The activity of the primary hits is confirmed by re-testing.

-

Dose-Response Analysis: Confirmed hits are tested at multiple concentrations to determine their potency (IC₅₀ values).

-

Mechanism of Inhibition Studies: Kinetic assays are performed to determine whether the inhibitors are competitive, non-competitive, or uncompetitive with respect to the substrates.

-

Selectivity Profiling: The inhibitors are tested against other enzymes (including mammalian counterparts, if available, though not applicable for the shikimate pathway) to assess their selectivity.

-

Lead Optimization: Promising hits with good potency and selectivity are chemically modified to improve their pharmacological properties.

Resistance Mechanisms: A Challenge for Drug Development

The emergence of resistance is a significant challenge in the development of antimicrobial agents. Bacteria can develop resistance to shikimate pathway inhibitors through several mechanisms:[7][15]

-

Target Modification: Mutations in the genes encoding the target enzymes (aroK, aroL, or aroA) can lead to amino acid substitutions that reduce the binding affinity of the inhibitor without significantly compromising the enzyme's catalytic activity.[7] This is a common mechanism of glyphosate resistance in weeds and has been observed in bacteria.[7]

-

Target Overexpression: Increased expression of the target enzyme, often through gene amplification or promoter mutations, can titrate out the inhibitor, requiring higher concentrations to achieve the same level of inhibition.[15][22]

-

Reduced Uptake/Increased Efflux: Alterations in membrane transport systems can either decrease the uptake of the inhibitor into the bacterial cell or actively pump it out, reducing its intracellular concentration.[23]

-

Metabolic Bypass: While less common for the core shikimate pathway, in some cases, bacteria may evolve or acquire alternative metabolic routes to synthesize the essential aromatic compounds.

Conclusion and Future Perspectives

Shikimate-3-phosphate and the enzymes that govern its metabolism represent a critical juncture in a metabolic pathway that is essential for a wide range of microorganisms but absent in mammals. This makes it an exceptionally attractive and validated target for the development of novel antimicrobial drugs. A deep understanding of the structural biology, enzymology, and regulation of shikimate kinase and EPSP synthase is paramount for the rational design of potent and selective inhibitors.

The detailed protocols and comparative data presented in this guide provide a foundational framework for researchers in both academia and industry to advance our understanding of this vital pathway and to accelerate the discovery of new chemical entities to combat the growing threat of antimicrobial resistance. Future research should focus on exploring the diversity of these enzymes across different pathogenic species, identifying novel allosteric regulatory sites, and developing innovative screening strategies to uncover inhibitors with novel mechanisms of action.

References

- Hertel, R., & Commichau, F. M. (2021). Molecular mechanisms underlying glyphosate resistance in bacteria. Environmental Microbiology, 23(8), 4133-4146.

- Funke, T., Han, H., Healy-Fried, M. L., Fischer, M., & Schönbrunn, E. (2006). Molecular basis for the herbicide resistance of Roundup Ready crops. Proceedings of the National Academy of Sciences, 103(35), 13010-13015.

- Schönbrunn, E., Eschenburg, S., Shuttleworth, W. A., Findlay, J. B., Amrhein, N., & Healy, M. L. (2001). Interaction of the herbicide glyphosate with its target enzyme 5-enolpyruvylshikimate 3-phosphate synthase in atomic detail. Proceedings of the National Academy of Sciences, 98(4), 1376-1380.

- Funke, T., Yang, Y., Han, H., Healy-Fried, M., O'Malley, S., & Schönbrunn, E. (2009). Structural basis of glyphosate resistance resulting from the double mutation Thr97→ Ile and Pro101→ Ser in 5-enolpyruvylshikimate-3-phosphate synthase from Escherichia coli. Journal of Biological Chemistry, 284(15), 9854-9860.

- Staub, J. M., Brand, L., Tran, M., Kong, Y., & Rogers, S. G. (2012). Bacterial glyphosate resistance conferred by overexpression of an E. coli membrane efflux transporter. PloS one, 7(5), e36962.

- Ely, B., & Pittard, J. (1979). Aromatic amino acid biosynthesis: regulation of shikimate kinase in Escherichia coli K-12. Journal of bacteriology, 138(3), 933-943.

- Tian, J., et al. (2021). Characterization of a Glyphosate-Tolerant Enzyme from Streptomyces svecius: A Distinct Class of 5-Enolpyruvylshikimate-3-phosphate Synthases. Journal of Agricultural and Food Chemistry, 69(15), 4513-4521.

- Richards, T. A., & Coggins, J. R. (2022). The shikimate pathway: gateway to metabolic diversity.

- Ely, B., & Pittard, J. (1979). Aromatic amino acid biosynthesis: regulation of shikimate kinase in Escherichia coli K-12. Journal of bacteriology, 138(3), 933–943.

- Kim, J., & Lee, K. (2025). Post-transcriptional regulation of aromatic amino acid metabolism by GcvB small RNA in Escherichia coli. Journal of Biological Chemistry, 300(1), 105477.

- Duncan, K., & Coggins, J. R. (1986). The serC-aroA operon of Escherichia coli. A mixed function operon encoding enzymes from two different amino acid biosynthetic pathways. The Biochemical journal, 234(1), 49–57.

- Dias, M. V., et al. (2011). Mycobacterium tuberculosis Shikimate Pathway Enzymes as Targets for the Rational Design of Anti-Tuberculosis Drugs. Molecules, 16(4), 3245–3277.

- Valdez-Solana, M. A., et al. (2021). Inhibition of Shikimate Kinase from Methicillin-Resistant Staphylococcus aureus by Benzimidazole Derivatives. Kinetic, Computational, Toxicological, and Biological Activity Studies. Molecules, 26(22), 6982.

- Basso, L. A., & Santos, D. S. (2015). Inhibition of Shikimate Kinase and Type II Dehydroquinase for Antibiotic Discovery: Structure-Based Design and Simulation Studies. Current medicinal chemistry, 22(28), 3292–3307.

- Cheng, W. C., et al. (2004). Structural basis for shikimate-binding specificity of Helicobacter pylori shikimate kinase. Journal of bacteriology, 186(24), 8203–8210.

- Lobner-Olesen, A., & Marinus, M. G. (1992). Identification of the gene (aroK) encoding shikimic acid kinase I of Escherichia coli. Journal of bacteriology, 174(2), 525–529.

- Rosado, L. A., et al. (2013). The mode of action of recombinant Mycobacterium tuberculosis shikimate kinase: kinetics and thermodynamics analyses. PloS one, 8(5), e61918.

- Chen, J., et al. (2020). Evolving dual-trait EPSP synthase variants using a synthetic yeast selection system.

-

Hertel, R., et al. (2021). Evolution of herbicide resistance. Home of Microbiology. Retrieved from [Link]

- Gonzalez-Bello, C. (2017). The shikimate pathway as a source of targets for developing new drugs. Bioorganic & medicinal chemistry, 25(16), 4357–4375.

- Avitia-Domínguez, C., et al. (2019). Biochemical, Kinetic, and Computational Structural Characterization of Shikimate Kinase from Methicillin-Resistant Staphylococcus aureus. Molecular biotechnology, 61(4), 274–285.

- Koma, D., et al. (2022). Comparative Analysis of Catabolic and Anabolic Dehydroshikimate Dehydratases for 3,4-DHBA Production in Escherichia coli. International Journal of Molecular Sciences, 23(13), 7431.